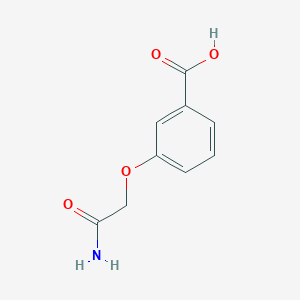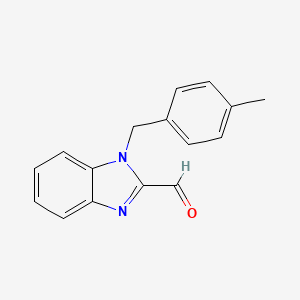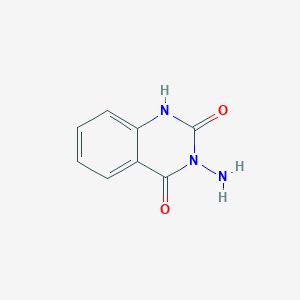
2,6-Dinitrophenyl methyl ether
Vue d'ensemble
Description
2,6-Dinitrophenyl methyl ether (2,6-DNPME) is an organic compound with the chemical formula C7H6N2O5. It is an ether derivative of 2,6-dinitrophenol, and is used in the synthesis of various compounds. It is also used as a reagent in various scientific and industrial applications. 2,6-DNPME is a colorless to pale yellow liquid with a melting point of 54-56°C.
Applications De Recherche Scientifique
Stereochemistry and Conformation
- Conformations and Stereochemistry : Studies on a series of 2,6-dinitrophenyl ethers, including 2,6-dinitrophenyl methyl ether, indicate preferred conformations influenced by extensive conjugation and coplanarity between the ether linkage and the dinitro ring. This results in a skew conformation where the dinitro ring is positioned in such a way that the 6-substituent is proximal to the other ring. These findings are critical in understanding the stereochemical properties of such compounds (Lehmann, 1970).
Dipole Moments and Molecular Interactions
- Dipole Moments and Molecular Interactions : Research on the dipole moments of 2,6-dinitrophenyl ethers, including methyl, phenyl, and 2,4-dinitrophenyl ethers, has been conducted. These studies provide insights into the twist conformations of these compounds and their molecular interactions, contributing to a deeper understanding of their chemical properties (Mceachern, Lehmann, & Paredes, 1973).
Aromatic Nucleophilic Substitution Reactions
- Mechanism of Aromatic Nucleophilic Substitution : The behavior of this compound in nucleophilic substitution reactions has been explored. These reactions are significant in understanding the reactivity of this compound in different solvents and with various bases, providing valuable insights into its chemical behavior (Emokpae, Uwakwe, & Hirst, 1993).
Photophysical Properties
- Fluorescent Imaging and Detection : A study demonstrates the use of a fluorescent probe based on the thiolysis of dinitrophenyl ether for imaging hydrogen sulfide in living cells. This highlights the potential application of 2,6-dinitrophenyl ethers in the development of sensitive and selective imaging tools in biological research (Liu, Xu, Spring, & Cui, 2013).
Analytical Chemistry Applications
- Analytical Chemistry : The reaction of phenols with fluoro-2,4-dinitrobenzene, including studies on 2,4-dinitrophenyl ethers, is ideal for the characterization of phenols. These ethers are useful in spectrophotometric and colorimetric quantitative analyses, suggesting applications of 2,6-dinitrophenyl ethers in analytical chemistry (Lehmann, 1971).
Mécanisme D'action
Target of Action
2-Methoxy-1,3-dinitrobenzene, also known as 2,6-DINITROANISOLE or 2,6-Dinitrophenyl methyl ether, is a type of nitrobenzene . Nitrobenzenes are organic compounds that contain a nitro group (-NO2) attached to a benzene ring . The primary target of this compound is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .
Mode of Action
The mode of action of 2-methoxy-1,3-dinitrobenzene involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 2-methoxy-1,3-dinitrobenzene involve the transformation of substrate molecules . The compound can lead to the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Pharmacokinetics
It’s known that the compound undergoes a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . These steps are crucial for the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of 2-methoxy-1,3-dinitrobenzene is the formation of various compounds, such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles . These compounds have various applications in the chemical industry.
Action Environment
The action environment of 2-methoxy-1,3-dinitrobenzene can be influenced by various factors. For instance, the compound’s reactivity can be affected by the presence of light quanta, such as an electron and a hole, which can initiate the transformation of substrate molecules . Furthermore, the compound’s action, efficacy, and stability can be influenced by environmental conditions, such as temperature and pressure .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,6-Dinitrophenyl methyl ether plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between this compound and these biomolecules are often characterized by binding interactions that can alter the enzyme’s conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt mitochondrial function by acting as a protonophore, which leads to the dissipation of the proton gradient across the mitochondrial membrane. This disruption can result in altered ATP production and changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to act as a protonophore, facilitating the transport of protons across biological membranes. This action disrupts the proton motive force, leading to a collapse in ATP production. Additionally, this compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained disruptions in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level results in noticeable adverse effects, such as mitochondrial dysfunction and oxidative stress. High doses of this compound can be particularly harmful, leading to severe cellular damage and even death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on various metabolic pathways, ultimately influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall impact. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
2-methoxy-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZPFZSAYLSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344541 | |
| Record name | 2,6-DINITROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3535-67-9 | |
| Record name | 2,6-DINITROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)





![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
